molecular formula C24H24FN5O3 B8004260 Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate CAS No. 1393330-39-6

Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate

Cat. No.: B8004260
CAS No.: 1393330-39-6
M. Wt: 449.5 g/mol
InChI Key: JXCMPSVFEXIHEK-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 6-position with a piperidine moiety. The piperidine is further functionalized via a carboxamide linkage to a 6-(3-fluorophenyl)pyridine group, while the pyridazine’s 3-position carries an ethyl ester (Fig. 1).

Properties

IUPAC Name

ethyl 6-[4-[[6-(3-fluorophenyl)pyridine-3-carbonyl]amino]piperidin-1-yl]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c1-2-33-24(32)21-8-9-22(29-28-21)30-12-10-19(11-13-30)27-23(31)17-6-7-20(26-15-17)16-4-3-5-18(25)14-16/h3-9,14-15,19H,2,10-13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCMPSVFEXIHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)NC(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107679
Record name 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-39-6
Record name 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxylic acid, 6-[4-[[[6-(3-fluorophenyl)-3-pyridinyl]carbonyl]amino]-1-piperidinyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with various functional groups, including a piperidine ring and a fluorophenyl moiety. Its structural complexity suggests potential interactions with multiple biological targets.

Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases are pivotal in signaling pathways that regulate cell growth and proliferation, making them critical targets in cancer therapy.

Target Kinases

The compound is hypothesized to interact with several kinase families, including:

  • Mitogen-Activated Protein Kinases (MAPKs)
  • Receptor Tyrosine Kinases (RTKs)

These interactions could lead to the modulation of signaling pathways involved in tumorigenesis and other diseases characterized by aberrant cell proliferation.

Biological Activity Data

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cell lines
Kinase InhibitionTargets specific kinases involved in cancer
CytotoxicityExhibits cytotoxic effects on specific tumors

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to the blockade of key signaling pathways mediated by specific kinases.
  • In Vivo Efficacy : Preclinical trials indicated that administration of this compound led to reduced tumor growth in xenograft models. The results suggested a favorable pharmacokinetic profile, enhancing its potential as a therapeutic agent.

Research Findings

Recent research has highlighted the importance of structural modifications on the biological activity of related compounds. For instance, the presence of an ethyl group at specific positions was found to enhance kinase inhibitory activity significantly compared to methylated analogs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to target kinases.
  • Ring Modifications : Alterations in the piperidine or pyridine rings can lead to improved selectivity and potency against specific cancer types.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences and similarities with analogs:

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences Potential Applications References
Ethyl 6-(4-(6-(3-fluorophenyl)pyridine-3-carboxamido)piperidin-1-yl)pyridazine-3-carboxylate (Target) Pyridazine 3-Fluorophenyl-pyridine carboxamide, piperidine, ethyl ester Reference compound for this analysis. Kinase inhibition, radiopharmaceuticals
Ethyl 6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxylate Imidazopyridazine 3-Fluorophenyl, pyrrolidine, ethyl ester Pyrrolidine (5-membered) vs. piperidine (6-membered); imidazopyridazine vs. pyridazine core. PET imaging (tropomyosin receptor kinase)
Ethyl 4-({[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate (CAS 1033836-69-9) Pyridine 3-Fluorophenyl-pyridine carboxamide, piperidine, ethyl ester Pyridine core instead of pyridazine; identical carboxamide-piperidine-ester architecture. Unreported, likely kinase-targeted
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate Pyridazine 4-Hydroxypiperidine, ethyl ester Hydroxyl group replaces carboxamide-pyridine moiety; enhances hydrophilicity. Solubility modulation, prodrug development

Pharmacological and Physicochemical Implications

  • Piperidine vs.
  • Pyridazine vs. Pyridine Cores : Pyridazine’s dual adjacent nitrogen atoms enhance electron-deficient character, improving interactions with kinase ATP pockets compared to pyridine analogs .
  • Carboxamide vs. Hydroxyl Groups : The carboxamide in the target compound provides hydrogen-bonding capability and stability over esters, whereas the hydroxyl group in increases hydrophilicity but may reduce membrane permeability .

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